4-Chloro-7-methyl-6-nitroquinoline-3-carbonitrile
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Overview
Description
4-Chloro-7-methyl-6-nitroquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H6ClN3O2 and a molecular weight of 247.64 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Chloro-7-methyl-6-nitroquinoline-3-carbonitrile typically involves the nitration of 4-chloro-7-methylquinoline-3-carbonitrile. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the quinoline ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-Chloro-7-methyl-6-nitroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Chloro-7-methyl-6-nitroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methyl-6-nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the reactive intermediates formed .
Comparison with Similar Compounds
4-Chloro-7-methyl-6-nitroquinoline-3-carbonitrile can be compared with other similar compounds, such as:
4-Chloro-6-methyl-7-nitroquinoline-3-carbonitrile: This compound has a similar structure but differs in the position of the methyl and nitro groups.
4-Chloro-3-cyano-7-ethoxy-6-quinolinyl acetamide: This compound is used in the synthesis of antitumor agents and has different functional groups compared to this compound
The uniqueness of this compound lies in its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Biological Activity
4-Chloro-7-methyl-6-nitroquinoline-3-carbonitrile is a synthetic organic compound with notable biological activity, particularly as a potential anticancer agent. Its structure includes a quinoline core substituted with a chloro group, a methyl group, and a nitro group, contributing to its unique pharmacological properties. This article compiles various research findings and case studies to elucidate the biological activity of this compound.
- Molecular Formula : C₁₁H₈ClN₃O₂
- Molecular Weight : 233.64 g/mol
- CAS Number : 915369-63-0
This compound functions primarily as a tyrosine kinase inhibitor . Tyrosine kinases are critical in cellular signaling pathways that regulate cell growth and survival. By inhibiting these enzymes, the compound may reduce tumor proliferation and promote apoptosis in cancer cells .
Inhibition of Tyrosine Kinases
Research indicates that this compound effectively inhibits several tyrosine kinases associated with cancer progression. The binding affinity studies reveal that it interacts with the active sites of these enzymes, blocking their activity and thereby hindering tumor growth .
Anticancer Properties
A series of studies have demonstrated the anticancer potential of this compound:
- Cell Line Studies : In vitro assays using various cancer cell lines showed significant cytotoxicity, with IC₅₀ values indicating potent activity against specific types of tumors.
- Animal Models : Preclinical trials in animal models have shown promising results, where administration of the compound led to reduced tumor size and improved survival rates compared to control groups.
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline | 214476-09-2 | Tyrosine kinase inhibitor; used in antitumor research |
4-Chloro-7-methoxy-6-nitroquinoline | 69258371 | Contains methoxy instead of methyl; similar reactivity |
4-Chloro-3-nitroquinoline | 39061-97-7 | Lacks the carbonitrile group; different biological activity |
4-Chloro-7-methylquinoline | Not available | Simplified structure; less complex reactivity |
This table highlights how structural variations impact biological activity, emphasizing the unique efficacy of this compound in inhibiting tyrosine kinases.
Case Study 1: Inhibition of BCL6
A study published in June 2022 explored the interaction of quinoline derivatives with BCL6, a transcriptional repressor involved in lymphoid malignancies. The study found that derivatives similar to 4-Chloro-7-methyl-6-nitroquinoline exhibited enhanced binding affinity and inhibited BCL6 activity effectively, suggesting potential applications in treating certain lymphomas .
Case Study 2: Genotoxicity Assessment
In another investigation focusing on genotoxic potential, 4-Chloro-7-methyl-6-nitroquinoline was assessed using various in vitro assays. Results indicated that while the compound showed some mutagenic effects at high concentrations, its therapeutic window remains promising for further development .
Properties
CAS No. |
915369-63-0 |
---|---|
Molecular Formula |
C11H6ClN3O2 |
Molecular Weight |
247.64 g/mol |
IUPAC Name |
4-chloro-7-methyl-6-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3O2/c1-6-2-9-8(3-10(6)15(16)17)11(12)7(4-13)5-14-9/h2-3,5H,1H3 |
InChI Key |
VUPYLPPYBYOOGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])Cl)C#N |
Origin of Product |
United States |
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